1-(3-Chlorophenyl)piperazine hydrochloride

5-HT2C agonist calcium mobilization serotonin receptor pharmacology

Researchers risk confounding results when substituting generic phenylpiperazines in 5-HT receptor studies. mCPP ensures mechanistic precision with potent 5-HT2C agonism (EC50 13-170 nM), 5-HT3 antagonism (IC50 61.4 nM), and negligible D2 affinity (Ki > 10,000 nM)-a profile absent in analogs like TFMPP (5-HT3 IC50 2373 nM). As the major active metabolite of trazodone/nefazodone, it is the definitive reference standard for forensic toxicology, enabling LC-MS/MS or GC-MS differentiation of illicit consumption from prescribed therapy. Bulk packs, custom synthesis, and analytical reference standards are available.

Molecular Formula C10H14Cl2N2
Molecular Weight 233.13 g/mol
CAS No. 13078-15-4
Cat. No. B124696
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Chlorophenyl)piperazine hydrochloride
CAS13078-15-4
Synonyms1-(3-chlorophenyl)piperazine
1-(3-chlorophenyl)piperazine dihydrochloride
1-(3-chlorophenyl)piperazine monohydrochloride
1-(m-chlorophenyl)piperazine
1-3-CPP
3-chlorophenylpiperazine
dihydrochloro phenyl piperazine
m-chlorophenylpiperazine
m-CPP
meta-chlorophenylpiperazine
Molecular FormulaC10H14Cl2N2
Molecular Weight233.13 g/mol
Structural Identifiers
SMILESC1CN(CCN1)C2=CC(=CC=C2)Cl.Cl
InChIInChI=1S/C10H13ClN2.ClH/c11-9-2-1-3-10(8-9)13-6-4-12-5-7-13;/h1-3,8,12H,4-7H2;1H
InChIKeyMHXPYWFZULXYHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥98%A crystalline solid
Solubility35 [ug/mL]

Structure & Identifiers


Interactive Chemical Structure Model





mCPP Hydrochloride: Serotonergic Probe Overview


1-(3-Chlorophenyl)piperazine hydrochloride (mCPP) is an N-arylpiperazine derivative that acts as a non-selective agonist at serotonin (5-HT) receptors, with highest functional activity at 5-HT2C (EC50 = 13-170 nM) and 5-HT2B subtypes [1]. It also demonstrates affinity for 5-HT1A, 5-HT1B, 5-HT2A, and 5-HT3 receptors, making it a broad-spectrum serotonergic ligand . Crucially, mCPP is the major active metabolite of the antidepressant drugs trazodone and nefazodone, a unique property among research-grade phenylpiperazines that enables its use as both a reference standard in forensic toxicology and a pharmacological probe for dissecting serotonin-mediated behaviors [2].

Why mCPP Cannot Be Substituted by Analogs


Generic substitution among phenylpiperazine derivatives is not scientifically valid due to pronounced differences in receptor binding profiles, functional activity, and metabolic fate. While compounds like TFMPP (trifluoromethyl analog) or BZP (benzylpiperazine) share the piperazine core, their target engagement diverges significantly. For example, mCPP demonstrates appreciable affinity and antagonist activity at 5-HT3 receptors, whereas its close structural analog TFMPP exhibits minimal binding at this site (IC50 = 2373 nM vs. 61.4 nM for mCPP) [1]. Furthermore, mCPP's status as the primary active metabolite of trazodone and nefazodone confers unique forensic and pharmacokinetic relevance not shared by other piperazines [2]. Substituting mCPP with an analog like pFPP or BZP in a research protocol would therefore confound experimental outcomes due to altered receptor selectivity, divergent functional efficacy, and distinct metabolic profiles.

Key Pharmacological Differentiation Evidence


5-HT2C Potency Compared to Lorcaserin

mCPP exhibits potent agonist activity at the human 5-HT2C receptor, with EC50 values ranging from 13 to 170 nM in calcium mobilization assays [1]. This potency is comparable to the selective 5-HT2C agonist lorcaserin, which has a Ki of 15 nM at the same receptor [2]. However, unlike lorcaserin which displays 18- to 104-fold selectivity over 5-HT2A and 5-HT2B receptors, mCPP acts as a non-selective agonist, activating 5-HT2A (EC50 = 75-167 nM) and 5-HT2B (EC50 = 125 nM) with similar efficacy [1]. This differential selectivity is critical: mCPP serves as a broad-spectrum serotonergic probe, whereas lorcaserin is a highly selective tool for 5-HT2C-specific studies.

5-HT2C agonist calcium mobilization serotonin receptor pharmacology

5-HT3 Antagonism vs. TFMPP

A direct head-to-head comparison in a single study revealed a striking difference in 5-HT3 receptor engagement between mCPP and its trifluoromethyl analog TFMPP. mCPP exhibited relatively high affinity for brain 5-HT3 receptors (IC50 = 61.4 nM) and acted as a potent antagonist of serotonin-induced bradycardia in anesthetized rats, a peripheral 5-HT3-mediated response [1]. In contrast, TFMPP showed negligible binding to brain 5-HT3 receptors (IC50 = 2373 nM) and lacked any agonist or antagonist activity at cardiac 5-HT3 receptors [1]. This 38.6-fold difference in IC50 values demonstrates that a single halogen substitution (Cl vs. CF3) profoundly alters receptor selectivity.

5-HT3 receptor arylpiperazine selectivity serotonin receptor pharmacology

Dopamine D2 Selectivity vs. Stimulant Piperazines

Binding data indicate that mCPP has negligible affinity for the dopamine D2 receptor (Ki > 10,000 nM) [1]. This contrasts sharply with other piperazine derivatives, such as benzylpiperazine (BZP), which acts as a central nervous system stimulant with approximately 10% of the potency of d-amphetamine and directly elevates dopamine levels [2]. The minimal dopaminergic activity of mCPP is a key differentiator, explaining why it produces an unpleasant subjective experience in humans and lacks the reinforcing effects characteristic of BZP or MDMA [2].

dopamine D2 receptor off-target profiling piperazine derivatives

Forensic Metabolic Differentiation from Antidepressants

mCPP is the primary active metabolite of the antidepressants trazodone and nefazodone, a property not shared by other common phenylpiperazines like TFMPP, pFPP, or BZP [1]. Comprehensive GC-MS studies have characterized the metabolic pathway of mCPP in rats, identifying hydroxy-mCPP isomers, N-(3-chlorophenyl)ethylenediamine, and 3-chloroaniline derivatives as major urinary metabolites [1]. This metabolic profile enables forensic toxicologists to analytically differentiate mCPP ingestion from therapeutic use of trazodone or nefazodone by monitoring specific metabolite ratios and additional markers [1]. No other phenylpiperazine analog serves as both a stand-alone research compound and a clinically relevant drug metabolite.

drug metabolism forensic toxicology analytical differentiation

Research and Industrial Applications


Broad 5-HT2 Receptor Activation Studies

mCPP is ideal for in vitro and in vivo experiments that aim to characterize the integrated effects of 5-HT2A, 5-HT2B, and 5-HT2C receptor activation, rather than isolating a single subtype. Its comparable potency across these receptors (EC50 values ranging from 75 to 170 nM) [1] makes it a suitable tool for modeling complex serotonergic signaling in systems where multiple 5-HT2 subtypes are co-expressed, such as the prefrontal cortex or gastrointestinal smooth muscle.

Forensic Toxicology Method Development

Due to its dual identity as a designer drug and a clinically relevant antidepressant metabolite, mCPP is an essential reference standard for forensic laboratories developing LC-MS/MS or GC-MS assays [1]. These methods must reliably quantify mCPP and distinguish its origin—whether from direct illicit consumption or from prescribed trazodone/nefazodone therapy—based on characteristic metabolite patterns [1]. No other phenylpiperazine analog provides this forensic challenge or utility.

5-HT3-Mediated Cardiac Reflex Research

Among common arylpiperazines, mCPP is uniquely suited for studies of peripheral 5-HT3 receptor function. Its demonstrated antagonist activity at cardiac 5-HT3 receptors (IC50 = 61.4 nM) [1] contrasts with the inactivity of TFMPP (IC50 = 2373 nM), making mCPP the compound of choice for researchers examining the role of 5-HT3 receptors in cardiovascular reflexes or gastrointestinal motility without confounding 5-HT1/5-HT2 effects.

Anxiety and Feeding Behavior Without Dopaminergic Confounds

mCPP is a valuable probe for studying serotonergic contributions to anxiety-like behavior and hypophagia, as it induces these effects via 5-HT2C and 5-HT1B receptor activation [1]. Crucially, its negligible affinity for dopamine D2 receptors (Ki > 10,000 nM) [2] eliminates the stimulant and reinforcing properties seen with BZP or MDMA, allowing researchers to attribute observed behavioral changes more confidently to serotonergic mechanisms.

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